2-(Difluoromethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has gained significant attention in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl sulfone and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing the formation of biofilms and reducing virulence . The compound’s fluorinated groups enhance its binding affinity and stability, making it an effective agent in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: A compound with similar bioisosteric properties, used in drug design.
Trifluoromethylpyridine: Another fluorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Difluoromethyl 2-pyridyl sulfone: A versatile reagent for the synthesis of various fluorinated compounds.
Uniqueness
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine stands out due to the presence of both difluoromethyl and trifluoromethyl groups, which impart unique chemical properties.
Properties
Molecular Formula |
C7H4F5N |
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Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |
InChI Key |
UXYIPRDKTHHIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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